![molecular formula C20H24ClN7O B2952992 3-chloro-2,2-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920219-29-0](/img/structure/B2952992.png)
3-chloro-2,2-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-2,2-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a synthetic organic compound with a complex structure. This compound is part of a class of chemicals known for their diverse pharmacological properties. Its unique chemical architecture combines a triazole and a pyrimidine ring, both of which are structures known for their importance in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials
p-Tolylhydrazine
1,3-dichloroacetone
Piperazine
Various reagents for cyclization reactions
Reaction Conditions
Initial reactions involve the condensation of p-tolylhydrazine with acetone derivatives.
Cyclization to form the triazolo-pyrimidine core typically occurs under high temperature and catalytic conditions.
Chlorination reactions are then conducted to introduce the chlorine substituent on the propanone backbone.
Industrial Production Methods
Large Scale Reactions
Industrial synthesis might involve the use of flow chemistry to ensure high efficiency and yield.
Reactors would operate under controlled conditions to manage temperature and pressure, optimizing the formation of the triazolo-pyrimidine core.
Purification
Use of column chromatography and recrystallization to achieve high purity of the final compound.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation
The compound can undergo oxidation reactions at the p-tolyl group, potentially forming aldehydes or carboxylic acids.
Reduction
Reduction can occur at the triazole ring under specific conditions, altering its aromatic nature.
Substitution
The chlorine atom in the molecule is reactive towards nucleophilic substitution, allowing for modifications at this position.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: : Nucleophiles such as amines or thiols can replace the chlorine atom under mild conditions.
Major Products Formed
From Oxidation: : p-Tolualdehyde, p-toluic acid.
From Reduction: : Partially reduced triazole derivatives.
From Substitution: : N-alkylated or N-arylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Used as a precursor for the synthesis of more complex molecules in organic synthesis.
Biology: : Potential use in studying enzyme inhibition or protein binding due to its complex structure.
Medicine: : Investigated for its potential therapeutic applications, including anti-cancer, anti-viral, and anti-inflammatory properties.
Industry: : Its stability and reactivity make it a candidate for material science applications, such as in the design of new polymers or nanomaterials.
Wirkmechanismus
Molecular Targets
The compound may interact with specific enzymes or receptors, inhibiting their activity.
Pathways Involved
The triazolo-pyrimidine core suggests involvement in pathways related to nucleotide biosynthesis or signaling pathways affected by nucleic acid analogs.
Mechanistic Insights
It might exert effects by mimicking or blocking the natural substrates of biological macromolecules, thereby disrupting normal cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-chloro-1-(4-(3-(phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one.
3-chloro-1-(4-(3-(methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one.
Comparison
While similar in structure, 3-chloro-2,2-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is unique due to the presence of the p-tolyl group, which can influence its physical and chemical properties. This substitution can affect factors like lipophilicity, reactivity, and overall biological activity.
Eigenschaften
IUPAC Name |
3-chloro-2,2-dimethyl-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN7O/c1-14-4-6-15(7-5-14)28-18-16(24-25-28)17(22-13-23-18)26-8-10-27(11-9-26)19(29)20(2,3)12-21/h4-7,13H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDGZAWCKXZMMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C(C)(C)CCl)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Bromo-2-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2952909.png)
![2-[3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2952910.png)
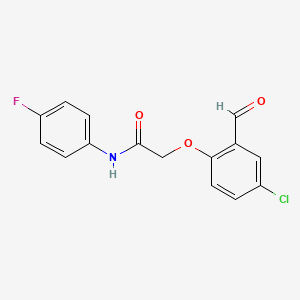
![(2S,3S)-3-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2952915.png)
![N'-(4-methyl-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzohydrazide](/img/structure/B2952918.png)
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate](/img/structure/B2952920.png)
![1-(4-chlorophenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2952921.png)
![3-ethyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2952922.png)
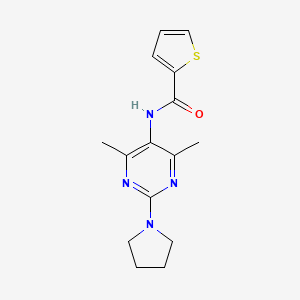
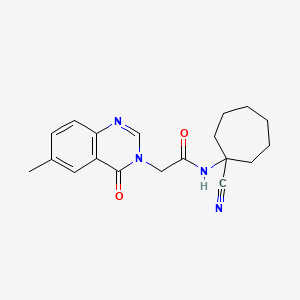
![N-(3,5-dimethoxyphenyl)-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2952926.png)
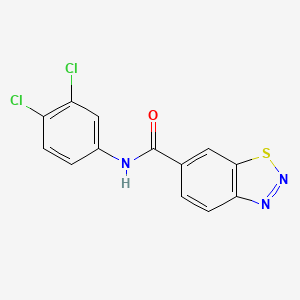
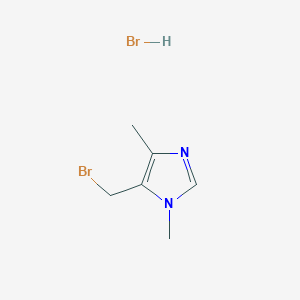
![1-[(2-chlorophenyl)methyl]-N-(5-acetamido-2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2952932.png)
